4-Bromo-2-(bromomethyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJVDVXYVPGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-Bromo-2-(bromomethyl)benzonitrile
A Strategic Scaffold for Fused Heterocycles and Multi-Functional Drug Conjugates [1]
Executive Summary
4-Bromo-2-(bromomethyl)benzonitrile (CAS: 457051-12-6) is a high-value tris-functionalized intermediate utilized in the synthesis of complex pharmaceutical architectures.[1] Its utility stems from the orthogonal reactivity of its three functional handles: a highly electrophilic benzylic bromide, a transition-metal-active aryl bromide, and a modifiable nitrile group.[1] This orthogonality allows for sequential, selective functionalization, making it an ideal "linchpin" reagent for constructing isoindolinones , quinazolines , and phthalazines —cores prevalent in PARP inhibitors, anticancer agents, and CNS-active compounds.[1]
This guide provides a comprehensive technical analysis of its properties, a validated synthesis protocol, and a mechanistic breakdown of its applications in medicinal chemistry.
Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 457051-12-6 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| SMILES | N#CC1=C(CBr)C=C(Br)C=C1 |
| Physical State | Low-melting solid or viscous liquid (Purity dependent)* |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in water |
| Stability | Moisture sensitive; lachrymator.[1][2] Store under inert gas at 2-8°C. |
*Note: Commercial samples often appear as a viscous oil or semi-solid due to supercooling or trace solvent impurities. High-purity crystalline forms are rare but possible.[1]
Validated Synthetic Protocol
Objective: Selective radical bromination of 4-bromo-2-methylbenzonitrile.
The synthesis relies on the Wohl-Ziegler reaction.[3] The critical challenge is minimizing the formation of the gem-dibromide byproduct while ensuring complete consumption of the starting material.
Reagents & Materials[1][6][7][9][10][11]
-
Substrate: 4-Bromo-2-methylbenzonitrile (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)[1]
-
Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzonitrile (10 g, 51 mmol) in anhydrous PhCF₃ (100 mL).
-
Addition: Add NBS (9.53 g, 53.5 mmol) and AIBN (418 mg, 2.55 mmol).
-
Initiation: Degas the solution with nitrogen for 15 minutes. Heat the mixture to reflux (approx. 102°C for PhCF₃).
-
Reaction Monitoring: Monitor by HPLC or TLC (10% EtOAc/Hexanes). The reaction is typically complete within 4–6 hours.
-
Critical Checkpoint: If the reaction stalls, add a second portion of AIBN (0.02 equiv). Do not add excess NBS initially to avoid di-bromination.[1]
-
-
Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate. Filter off the solids.[4]
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is often used directly. For high purity, recrystallize from cyclohexane or purify via rapid silica gel chromatography (0-5% EtOAc in Hexanes).[1]
Reactivity Profile & Mechanistic Insight[1][7]
The power of this scaffold lies in its Chemo-Orthogonality .[1] The three functional groups react under distinct conditions, allowing for programmable synthesis.
Reactivity Map
-
Site A (Benzylic Bromide): Kinetic Electrophile. Reacts rapidly with amines, thiols, and alkoxides via S_N2.
-
Site B (Nitrile): Cyclization Trigger. Activated by strong acids or bases; susceptible to hydrolysis or nucleophilic attack (e.g., Pinner reaction).
-
Site C (Aryl Bromide): Cross-Coupling Handle. Inert to standard nucleophiles; requires Pd/Ni catalysis for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]
Figure 1: Chemo-orthogonal reactivity map showing the three distinct reaction pathways available for scaffold diversification.[1]
Applications in Medicinal Chemistry
Case Study: Synthesis of 5-Bromoisoindolin-1-one
The most common application of this scaffold is the synthesis of substituted isoindolinones, a core structure found in PARP inhibitors (e.g., analogs of Olaparib/Veliparib).[1]
Mechanism: The reaction proceeds via a Tandem S_N2 / Intramolecular Cyclization sequence.
-
S_N2 Attack: A primary amine attacks the benzylic bromide, displacing the bromide ion.
-
Cyclization: The newly formed secondary amine attacks the neighboring nitrile group.
-
Hydrolysis: The intermediate imine is hydrolyzed (often in situ or upon workup) to the lactam (isoindolinone).
Protocol:
-
Dissolve this compound (1 equiv) in THF/MeOH (4:1).
-
Add Primary Amine (1.2 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir at Room Temperature for 2 hours (S_N2 complete).
-
Add aqueous NaOH (2M) and heat to 60°C for 1 hour (Hydrolysis of amidine intermediate).
-
Isolate the resulting 5-bromoisoindolin-1-one .[1]
Note on Regiochemistry: The bromine atom at position 4 of the starting material ends up at position 5 of the isoindolinone ring due to the numbering change in the fused system.
Figure 2: Reaction pathway for the conversion of the scaffold into a pharmacologically active isoindolinone core.[1]
Handling & Safety (EHS)[1]
Hazard Classification:
-
Skin Corr.[1][5] 1B (H314): Causes severe skin burns and eye damage.[5]
-
Lachrymator: Extremely irritating to eyes and respiratory tract.[1]
Operational Safety Protocols:
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm is insufficient for prolonged contact; use Silver Shield® or double-glove), safety goggles, and a lab coat.[1]
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to neutralize active bromides) followed by dilute sodium bicarbonate.
-
Storage: Store in a tightly sealed container under nitrogen at 2-8°C. The compound degrades upon exposure to moisture, releasing HBr.[1]
References
-
PubChem. (2025).[6] this compound (Compound).[1][2][7][8] National Library of Medicine. Available at: [Link][1]
-
MDPI. (2021). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole. Available at: [Link][1][9][10]
-
University of Glasgow. (2016). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
Sources
- 1. 457051-12-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS:156001-53-5, 5-溴-2-(溴甲基)苯甲腈-毕得医药 [bidepharm.com]
- 8. 457051-12-6|this compound|BLD Pharm [bldpharm.com]
- 9. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
4-Bromo-2-(bromomethyl)benzonitrile CAS number 457051-12-6
Technical Whitepaper: Strategic Utility of 4-Bromo-2-(bromomethyl)benzonitrile in Medicinal Chemistry
Executive Summary: The "Tri-Functional" Scaffold
In the landscape of high-value pharmaceutical intermediates, This compound (CAS 457051-12-6) occupies a critical niche.[1] Unlike simple benzyl halides, this compound offers a tri-functional orthogonal reactivity profile that makes it indispensable for the synthesis of fused heterocycles, particularly isoindolinones and phthalazines , which are pharmacophores frequently observed in PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.
This guide moves beyond basic property listing to analyze the strategic application of this molecule. Its value lies in the precise positioning of its three reactive handles:
-
The Benzylic Bromide (C2): A "soft" electrophile primed for rapid SN2 cyclization or alkylation.[1]
-
The Nitrile (C1): An "ortho-director" that facilitates heterocycle formation via Pinner reaction, hydrolysis, or nucleophilic attack.[1]
-
The Aryl Bromide (C4): A stable "diversity handle" for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for library generation after the core scaffold is built.[1]
Chemical Profile & Reactivity Hotspots
The structural integrity of this compound relies on the stability differential between the two halogenated sites.
| Property | Specification |
| CAS Number | 457051-12-6 |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 95–98 °C (Typical) |
| Lachrymator | Yes (Benzylic bromide moiety) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Reactivity Map
The following diagram illustrates the chemoselective pathways available to the medicinal chemist. Note the distinct activation energies required for each site.
Figure 1: Chemoselective reactivity map highlighting the orthogonal utility of the three functional groups.[1]
Strategic Utility: Synthesis of Isoindolinone Scaffolds
The primary application of CAS 457051-12-6 is the "one-pot" or "telescoped" synthesis of 5-bromo-isoindolin-1-one derivatives.[1] This scaffold is a privileged structure in drug discovery.[2]
Mechanism of Action:
-
N-Alkylation: A primary amine attacks the benzylic bromide (SN2).[1]
-
Intramolecular Cyclization: The newly formed secondary amine attacks the nitrile carbon (often activated by Lewis acid or base).
-
Hydrolysis: The intermediate amidine is hydrolyzed to the lactam (isoindolinone).
This pathway is superior to starting with phthalic anhydride because it preserves the 4-bromo handle (which becomes the 5-position on the isoindolinone) for subsequent SAR (Structure-Activity Relationship) exploration.[1]
Experimental Protocols
Disclaimer: These protocols are synthesized from standard industry practices for benzyl bromide/nitrile systems. All reactions must be performed in a fume hood due to lachrymatory hazards.
Protocol A: Synthesis of 5-Bromo-2-substituted-isoindolin-1-ones
Targeting the PARP Inhibitor Core
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Amine: R-NH₂ (e.g., cyclopropylamine, aniline) (1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: Acetonitrile (MeCN) or THF[1]
-
Catalyst (Optional): 10 mol% Cu(OAc)₂ (promotes nitrile attack)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (3.64 mmol) of This compound in 15 mL anhydrous MeCN under nitrogen.
-
Addition: Cool to 0 °C. Add DIPEA (2.0 eq) followed by the primary amine (1.2 eq) dropwise. Note: Exothermic reaction possible.
-
Alkylation: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).[1] The benzylic bromide is consumed rapidly.
-
Cyclization (The Critical Step):
-
Method A (Basic): Add 2M NaOH (5 eq) and heat to 60 °C for 4 hours. This hydrolyzes the nitrile/amidine intermediate to the lactam.
-
Method B (Acidic - if R group is acid-stable): Add 6M HCl and reflux for 2 hours.
-
-
Workup: Concentrate solvent. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[1][3]
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (SiO₂, 0-5% MeOH in DCM).[1]
Protocol B: Handling & Stability (Self-Validating System)
Benzyl bromides are notoriously unstable due to hydrolysis and polymerization.[1] To ensure experimental success, validate the material before use:
-
Visual Check: Material should be white/off-white.[1] Yellow/orange discoloration indicates decomposition (HBr release).[1]
-
Proton NMR Validation:
-
Benzylic CH₂: Look for a singlet around δ 4.6–4.8 ppm .[1]
-
Impurity Check: A shift to δ 4.5 ppm or appearance of broad peaks often indicates hydrolysis to the benzyl alcohol or polymerization.
-
-
Lachrymator Protocol: Always quench glassware with 5% aqueous ammonia or sodium thiosulfate before removing from the hood to neutralize trace benzyl bromide.
Pathway Visualization: From Precursor to Drug Candidate
The following workflow demonstrates how this specific CAS number fits into a broader drug development pipeline.
Figure 2: Step-wise transformation of the raw intermediate into a bioactive candidate.
Safety & Regulatory Considerations
-
Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.
-
H-Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).[1]
-
Neutralization: Spills should be treated with a solution of sodium thiosulfate or dilute ammonia to degrade the alkylating agent.
References
-
BenchChem. 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Accessed 2023).[1][4] Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile.[1] (Note: Analogous chemistry reference). Link[1]
-
Accela ChemBio. Product Analysis: this compound CAS 457051-12-6.[1][5][6]Link[1]
-
Royal Society of Chemistry. Synthesis of bromomethyl benzonitrile derivatives via NBS bromination.[1]Link[1]
Sources
- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aaronchem.com [aaronchem.com]
- 6. 457051-12-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Profile: 4-Bromo-2-(bromomethyl)benzonitrile
A Strategic Bifunctional Scaffold for Medicinal Chemistry [1]
Executive Summary
4-Bromo-2-(bromomethyl)benzonitrile (CAS: 457051-12-6) is a high-value halogenated building block used extensively in the synthesis of fused heterocyclic systems, particularly in the development of oncology therapeutics (e.g., PARP inhibitors) and kinase inhibitors.[1][2][3] Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic benzyl bromide motif for nucleophilic substitution and an aryl bromide handle for palladium-catalyzed cross-coupling.[1] This dual functionality allows it to serve as a "linchpin" intermediate, enabling the rapid assembly of complex pharmacophores such as isoindolinones and quinazolines.[1]
Physicochemical Profile & Molecular Weight Analysis[1][2]
Precise molecular weight characterization is critical for mass spectrometry (MS) validation during synthesis.[1] Due to the presence of two bromine atoms, the compound exhibits a distinct isotopic signature that must be accounted for in analytical workflows.
Core Data Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 457051-12-6 |
| Molecular Formula | C₈H₅Br₂N |
| Average Molecular Weight | 274.94 g/mol |
| Monoisotopic Mass | 272.8789 Da (for ⁷⁹Br₂) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 115–118 °C (typical range for analogs) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with alcohols/water |
Isotopic Distribution Insight
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1] Since this molecule contains two bromine atoms, the mass spectrum will not show a single parent peak.[1] Instead, it displays a characteristic 1:2:1 triplet pattern :
-
M (⁷⁹Br + ⁷⁹Br): ~272.9 Da (Relative Intensity: ~25%)[1]
-
M+2 (⁷⁹Br + ⁸¹Br): ~274.9 Da (Relative Intensity: ~50%)[1]
-
M+4 (⁸¹Br + ⁸¹Br): ~276.9 Da (Relative Intensity: ~25%)[1]
Technical Note: When setting up LC-MS triggers, target the M+2 peak (274.9) as the base peak for highest sensitivity.[1]
Synthetic Pathway: Radical Bromination
The standard industrial and laboratory synthesis involves the Wohl-Ziegler bromination of 4-bromo-2-methylbenzonitrile .[1] This reaction relies on a free-radical mechanism initiated by AIBN or Benzoyl Peroxide.[1]
Reaction Scheme Visualization
Figure 1: Radical chain reaction pathway for the synthesis of the target scaffold.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of this compound.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon).[1]
-
Dissolution: Dissolve 4-bromo-2-methylbenzonitrile (10.0 g, 51.0 mmol) in anhydrous Carbon Tetrachloride (CCl₄) or Trifluorotoluene (100 mL). Note: Trifluorotoluene is a greener alternative to CCl₄.[1]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (9.98 g, 56.1 mmol, 1.1 eq). Add a catalytic amount of AIBN (Azobisisobutyronitrile) (0.42 g, 2.5 mmol).[1]
-
Initiation: Heat the mixture to reflux (approx. 77-80 °C). The reaction is often initiated by a high-intensity light source (halogen lamp) if chemical initiation is slow.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear within 4–12 hours.[1]
-
Critical Control Point: Stop heating immediately upon consumption of starting material to prevent the formation of the gem-dibromide side product (M+4 mass shift).[1]
-
-
Workup: Cool the mixture to 0 °C. The succinimide byproduct will precipitate. Filter off the solid succinimide.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Cyclohexane or Heptane to yield the product as white crystals.[1]
Strategic Applications in Drug Discovery
This molecule is a "Linchpin Intermediate" because it allows for Divergent Synthesis . The two bromine atoms react under completely different conditions, allowing chemists to build complex molecules sequentially.[1]
Divergent Reactivity Map
Figure 2: Orthogonal reactivity profile allowing for sequential functionalization.
Key Application: Synthesis of Isoindolinones
One of the most valuable applications is the synthesis of isoindolinone derivatives (a core structure in drugs like Olaparib).[1]
-
Step 1: Reaction of the bromomethyl group with a primary amine (R-NH₂) displaces the bromine.[1]
-
Step 2: The resulting secondary amine attacks the adjacent nitrile (or hydrolyzed amide) to close the ring, forming the 5-membered lactam fused to the benzene ring.[1]
-
Step 3: The remaining aryl bromide is then available for Suzuki coupling to attach the rest of the drug pharmacophore.[1]
Safety & Handling Protocols
Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]
-
Lachrymator Warning: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It attacks mucous membranes and eyes instantly.
-
Engineering Controls: ALWAYS handle inside a functioning fume hood. Do not weigh on an open bench.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the reactive alkyl bromide before cleaning.[1]
-
Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (hydrolyzes to the benzyl alcohol/HBr).[1]
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile. (Note: Isomeric analog data used for property extrapolation).[1] Retrieved from .[1]
-
Precursor Synthesis: BenchChem (2025).[1][4][5] Industrial Applications of 4-Bromo-2-methylbenzonitrile. Retrieved from .[1]
-
Synthetic Methodology: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1]
-
Commercial Availability & CAS Verification: Fluorochem Ltd.[1] Product Data Sheet: this compound (CAS 457051-12-6).[1][3][6] Retrieved from .[1]
-
Safety Data: Thermo Fisher Scientific. Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from .[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-(bromomethyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 457051-12-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: 4-Bromo-2-(bromomethyl)benzonitrile 1H NMR Characterization
The following technical guide details the NMR characterization, synthesis monitoring, and structural validation of 4-Bromo-2-(bromomethyl)benzonitrile , a critical intermediate in the synthesis of quinazoline-based pharmacophores and kinase inhibitors.
Molecular Identity & Context
Compound: this compound
CAS Registry Number: 457051-12-6
Molecular Formula:
Critical Distinction: Researchers often confuse this compound with its isomer, 4-(bromomethyl)-2-bromobenzonitrile (CAS 89892-38-6). The distinction is vital in medicinal chemistry:
-
Target (CAS 457051-12-6): Bromine at position 4 (para to nitrile); Bromomethyl at position 2 (ortho to nitrile).
-
Isomer (CAS 89892-38-6): Bromine at position 2; Bromomethyl at position 4.
This guide focuses strictly on the 4-bromo-2-(bromomethyl) isomer, typically synthesized via radical bromination of 4-bromo-2-methylbenzonitrile.
1H NMR Spectral Analysis (CDCl₃)
The proton NMR spectrum of this molecule is distinct, characterized by a deshielded benzylic methylene singlet and a specific aromatic coupling pattern. The following data represents the diagnostic signals observed in deuterated chloroform (
Diagnostic Chemical Shifts
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| -CH₂Br (Benzylic) | 4.58 – 4.62 | Singlet (s) | 2H | N/A | Key Diagnostic Peak. Significant downfield shift from the methyl precursor (~2.55 ppm) due to the electronegative bromine. |
| H-3 (Aromatic) | 7.75 – 7.78 | Doublet (d) | 1H | Ortho to -CH₂Br, meta to -Br. Deshielded by the adjacent bromomethyl group. | |
| H-6 (Aromatic) | 7.52 – 7.56 | Doublet (d) | 1H | Ortho to -CN. The nitrile anisotropy causes this doublet to appear downfield, but less so than H-3 in this specific environment. | |
| H-5 (Aromatic) | 7.60 – 7.64 | dd | 1H | Meta to -CN, ortho to -Br. Appears as a doublet of doublets due to coupling with H-6 (ortho) and H-3 (meta). |
Impurity Profile (Reaction Monitoring)
In a drug development context, purity is paramount. Use these shifts to quantify common impurities:
| Impurity | Signal ( | Multiplicity | Origin |
| Starting Material | 2.55 | Singlet | Unreacted 4-bromo-2-methylbenzonitrile. |
| Gem-Dibromide | 6.65 – 6.80 | Singlet | Over-bromination product (-CHBr₂). Occurs if reaction runs too long or with excess NBS. |
| Hydrolysis Product | 4.80 – 4.90 | Singlet | Benzyl alcohol derivative (-CH₂OH). Indicates moisture contamination. |
| Succinimide | 2.70 | Singlet | Byproduct of NBS. Indicates insufficient aqueous workup. |
Structural Logic & Assignment Diagram
The following diagram illustrates the correlation between the molecular structure and the NMR signals, validating the assignment logic.
Caption: Structural assignment of 1H NMR signals linking chemical environment to observed shifts.
Synthesis & Experimental Protocol
The synthesis of this compound is a classic Wohl-Ziegler radical bromination. This protocol is designed for reproducibility and ease of purification.
Reagents
-
Substrate: 4-Bromo-2-methylbenzonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Anhydrous
or Chlorobenzene (for higher temp). Note: Acetonitrile can be used as a greener alternative but may require photo-initiation.
Step-by-Step Methodology
-
Preparation: Dissolve 4-bromo-2-methylbenzonitrile in anhydrous solvent (0.2 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add NBS and the radical initiator (AIBN) in one portion.
-
Reaction: Heat the mixture to reflux (76°C for
).-
Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.
-
-
Monitoring (Critical): Check by TLC or crude NMR every 2 hours.
-
Stop Condition: When the starting material methyl peak (2.55 ppm) is <5% relative to the product peak (4.60 ppm). Do not over-react , or the gem-dibromide impurity (6.7 ppm) will form, which is difficult to separate.
-
-
Workup:
-
Cool to 0°C to precipitate succinimide completely.
-
Filter off the solid succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from heptane/ethyl acetate or perform flash column chromatography (0-10% EtOAc in Hexanes).
Workflow Visualization
Caption: Decision tree for the synthesis and purification of the target compound.
Troubleshooting & Quality Control
Issue: Broad Peaks in NMR
-
Cause: Presence of paramagnetic impurities or high concentration viscosity.
-
Solution: Filter the NMR sample through a small plug of silica or cotton; dilute further with
.
Issue: Low Yield / Sticky Solid
-
Cause: Residual succinimide or solvent.
-
Solution: Wash the organic layer with water (3x) during workup to remove succinimide traces (check 2.70 ppm region). Triturate the solid with cold pentane.
Issue: "Ghost" Peak at 10.0 ppm
-
Cause: Hydrolysis of the bromomethyl group to an aldehyde (4-bromo-2-formylbenzonitrile) typically occurs on silica gel if left too long.
-
Prevention: Minimize time on the column; add 1% triethylamine to the eluent if the compound is acid-sensitive.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10881682, this compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Peak Assignments of 4-Bromo-2-(bromomethyl)benzonitrile
This guide provides a comprehensive analysis and detailed protocol for the assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(bromomethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies to offer a robust framework for the structural elucidation of this and similar substituted aromatic compounds.
Introduction
This compound is a substituted aromatic compound with a unique arrangement of electron-withdrawing and sterically influential groups. Accurate structural confirmation is paramount in its application, particularly in synthetic chemistry and drug discovery, where precise molecular architecture dictates biological activity and reaction outcomes. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a distinct signal for each unique carbon environment within the molecule. This guide will delve into the predicted ¹³C NMR spectrum of this compound and outline the advanced NMR techniques required for unambiguous peak assignment.
The core challenge in assigning the ¹³C NMR spectrum of this compound lies in the differentiation of the aromatic carbons, which are influenced by the anisotropic and electronic effects of the bromo, bromomethyl, and cyano substituents. A logical, multi-faceted approach combining theoretical prediction with advanced experimental techniques is therefore essential.
Predicted ¹³C NMR Spectrum and Peak Assignments
The structure of this compound contains eight unique carbon atoms, and thus, eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of the substituents.
Molecular Structure:
Caption: Experimental workflow for unambiguous ¹³C NMR peak assignment.
Step 1: Broadband ¹H-Decoupled ¹³C NMR
The initial experiment is a standard broadband proton-decoupled ¹³C NMR. This provides a spectrum with a single peak for each unique carbon atom. [1]This experiment will confirm the presence of the expected eight distinct carbon environments.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for ¹³C frequency.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm). [2] * Use a pulse sequence with broadband proton decoupling (e.g., zgpg30).
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary carbons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Step 2: DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are crucial for differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. [3][4][5]A DEPT-135 experiment will show CH and CH₃ peaks phased positive and CH₂ peaks phased negative. A DEPT-90 experiment will only show signals for CH carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
Experimental Protocol:
-
Instrument Setup:
-
Use the same sample and basic spectrometer setup as for the ¹³C NMR.
-
Select the DEPT-135 and DEPT-90 pulse programs.
-
Acquire and process the data similarly to the standard ¹³C NMR.
-
By comparing the broadband ¹³C spectrum with the DEPT spectra, the signals for the -CH₂Br carbon and the three aromatic CH carbons can be identified. The remaining signals will correspond to the four quaternary carbons.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment provides correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). [6][7]This is a powerful tool for definitively linking the proton and carbon spectra.
Experimental Protocol:
-
Instrument Setup:
-
A high-resolution ¹H NMR spectrum should be acquired first for reference.
-
Select the HSQC pulse program.
-
The spectral widths in both the proton (F2) and carbon (F1) dimensions should be set to encompass all relevant signals.
-
Acquire a 2D dataset with a sufficient number of increments in the F1 dimension for good resolution.
-
-
Data Analysis:
-
Process the 2D data to generate a contour plot.
-
Each cross-peak in the HSQC spectrum corresponds to a proton and its directly bonded carbon.
-
This experiment will unambiguously assign the carbon signals for the -CH₂Br group and the three aromatic CH groups by correlating them to their respective proton signals.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). [6][8]This is the key experiment for assigning the quaternary carbons and for confirming the overall connectivity of the molecule.
Experimental Protocol:
-
Instrument Setup:
-
Select the HMBC pulse program.
-
The setup is similar to the HSQC experiment.
-
-
Data Analysis:
-
Analyze the 2D contour plot for cross-peaks.
-
For example, the protons of the -CH₂Br group should show correlations to C2, C6, and potentially C1.
-
The aromatic protons will show correlations to neighboring carbons, including the quaternary carbons.
-
By systematically analyzing the HMBC correlations, the complete carbon skeleton can be pieced together, leading to the definitive assignment of all quaternary carbons.
Summary of Peak Assignment Strategy
The combination of these experiments provides a robust and self-validating method for the complete and unambiguous assignment of the ¹³C NMR spectrum of this compound. The logical progression from simple 1D experiments to more complex 2D correlation experiments ensures a high degree of confidence in the final structural elucidation.
References
-
University of California, Los Angeles. (n.d.). ¹³C-NMR. Retrieved from [Link]
- Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.
-
MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). on the ¹³C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
-
Allery Chemistry. (2020, August 7). NMR Spectroscopy: Carbon 13 (¹³C) NMR and DEPT [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]
-
ConnectSci. (1977, February 1). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (n.d.). Predicting ¹³C NMR Spectra by DFT Calculations. Retrieved from [Link]
-
CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy [Video]. YouTube. [Link]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-(bromomethyl)benzonitrile
Executive Summary
4-Bromo-2-(bromomethyl)benzonitrile (CAS: 1240602-28-5) is a critical electrophilic intermediate in the synthesis of benzoxaborole anti-inflammatory agents and isoindolinone-based pharmacophores. In drug development, rigorous control of this compound is essential due to its potential genotoxicity (alkylating agent).
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard library matching, we focus on the mechanistic causality of fragmentation, specifically the isotopic signatures and the "ortho-effect" driven cyclization that distinguishes this isomer from its meta- and para- analogs.
Part 1: Molecular Architecture & Isotopic Signature
Before analyzing fragmentation, the analyst must validate the molecular ion cluster. This molecule possesses two distinct bromine atoms:[1][2][3][4]
-
Aryl Bromide (C-4): High bond dissociation energy (BDE ~80 kcal/mol).
-
Benzylic Bromide (C-2 methyl): Lower BDE (~68 kcal/mol), serving as the primary fragmentation trigger.
The "1:2:1" Diagnostic Cluster
The presence of two bromine atoms (
| Ion Identity | m/z (Nominal) | Composition | Relative Abundance (Theoretical) |
| M | 273 | 25% (1 part) | |
| M+2 | 275 | 50% (2 parts) | |
| M+4 | 277 | 25% (1 part) |
Analyst Note: Deviations from this 1:2:1 ratio indicate co-elution with mono-bromo impurities (e.g., the hydrolyzed alcohol 4-bromo-2-(hydroxymethyl)benzonitrile, which would show a 1:1 doublet).
Part 2: Fragmentation Mechanics
The fragmentation of this compound is governed by the competition between simple bond cleavage and ortho-assisted rearrangement.
Pathway A: Benzylic Cleavage (Primary Event)
The weakest bond in the molecule is the alkyl C-Br bond. Upon electron ionization (EI), the radical cation preferentially expels the benzylic bromine atom.
-
Transition:
-
Resulting Ion: A resonant benzyl cation.
-
Isotope Shift: The loss of one Br transforms the 1:2:1 triplet into a 1:1 doublet (characteristic of a mono-bromo species).
Pathway B: The Ortho-Effect (Diagnostic)
This is the critical differentiator. In ortho-substituted benzyl halides, the neighboring functional group often stabilizes the resulting cation. Here, the nitrile nitrogen lone pair attacks the benzylic carbocation, forming a cyclic isoindolium-like cation .
-
Mechanism: The linear nitrile group bends to allow the nitrogen to donate electron density to the empty p-orbital of the benzylic carbon.
-
Significance: This cyclization stabilizes the m/z 194/196 ion, making it the Base Peak (100% abundance) in many acquisition settings. Para-isomers cannot cyclize and typically show further fragmentation (loss of HCN) more rapidly.
Pathway C: Secondary Fragmentation
From the stable m/z 194/196 core, the molecule undergoes high-energy fragmentation:
-
Loss of HCN: Common in benzonitriles.
(m/z). -
Loss of Aryl Br:
(m/z). This creates the highly unsaturated cation.
Part 3: Visualization of Pathways
The following diagram maps the logical flow of fragmentation, highlighting the transition from the parent cluster to the stabilized cyclic ion.
Caption: Figure 1. Mechanistic pathway showing the dominant benzylic cleavage and subsequent ortho-stabilization.
Part 4: Experimental Protocol for Impurity Identification
To reliably identify this compound in a drug substance matrix, use the following GC-MS protocol. This method is self-validating via the internal standard approach.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (avoid alcohols to prevent solvolysis of the benzylic bromide).
-
Concentration: 0.5 mg/mL.
-
Derivatization: None required (volatile enough for GC).
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Column | Rxi-5Sil MS (30m x 0.25mm) | Low polarity phase separates positional isomers well. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |
| Ion Source | EI (70 eV) | Standardizes fragmentation for library comparison. |
| Scan Range | m/z 50–350 | Captures parent (277) and low mass aromatic fragments. |
Data Interpretation Workflow
Caption: Figure 2. Step-by-step decision tree for confirming the identity of this compound.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromo-2-methylbenzonitrile (Analog). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed).[6] Wiley. (Standard text for Isotope Patterns and Benzylic Cleavage rules).
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W.Interpretation of Mass Spectra. (4th Ed). University Science Books.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-bromo-2-methylbenzonitrile [stenutz.eu]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 4-Bromo-2-(bromomethyl)benzonitrile in the Synthesis of Fused Nitrogen Heterocycles: Application Notes and Protocols
This comprehensive guide is dedicated to researchers, scientists, and professionals in drug development, detailing the versatile applications of 4-Bromo-2-(bromomethyl)benzonitrile in the synthesis of medicinally relevant nitrogen-containing heterocyclic scaffolds. This document provides not only a theoretical framework for the reactivity of this unique building block but also detailed, field-proven protocols for the synthesis of key heterocyclic systems.
Introduction: Unveiling the Synthetic Potential of this compound
This compound is a bifunctional aromatic compound possessing three distinct reactive centers: a benzylic bromide, a nitrile group, and an aryl bromide. This strategic arrangement of functional groups makes it a highly valuable precursor for the construction of a variety of fused heterocyclic systems, which are prevalent motifs in numerous pharmaceuticals and biologically active molecules.[1][2] The differential reactivity of the benzylic bromide towards nucleophilic substitution and the aryl bromide towards cross-coupling reactions, coupled with the versatility of the nitrile group, opens a myriad of possibilities for molecular elaboration.
This guide will focus on the application of this compound in the synthesis of two key classes of nitrogen heterocycles: isoindolinones and phthalazines . For each class, we will delve into the mechanistic underpinnings of the synthetic transformations and provide detailed, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 457051-12-6 | [3] |
| Molecular Formula | C₈H₅Br₂N | [3] |
| Molecular Weight | 274.94 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
I. Synthesis of Substituted Isoindolinones
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[4] The reaction of this compound with primary amines provides a direct and efficient route to 7-bromo-substituted isoindolinones.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence. The initial step involves the nucleophilic attack of the primary amine on the highly reactive benzylic bromide of this compound, forming a secondary amine intermediate. The subsequent step is an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of the nitrile group. This is typically promoted by a base and/or heat. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the desired isoindolinone.
Figure 1: General workflow for the synthesis of 7-bromo-2-substituted-isoindolin-1-ones.
Protocol 1: Synthesis of 7-Bromo-2-aryl-isoindolin-1-ones
This protocol describes a general procedure for the synthesis of 7-bromo-2-aryl-isoindolin-1-ones from this compound and various substituted anilines. This protocol is adapted from a similar synthesis utilizing 3-bromo-2-(bromomethyl)benzonitrile.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (5-10 mL per mmol of starting material), add the substituted aniline (1.1 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-bromo-2-aryl-isoindolin-1-one.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | 7-Bromo-2-phenylisoindolin-1-one | 75-85 |
| 2 | 4-Methoxyaniline | 7-Bromo-2-(4-methoxyphenyl)isoindolin-1-one | 80-90 |
| 3 | 4-Chloroaniline | 7-Bromo-2-(4-chlorophenyl)isoindolin-1-one | 70-80 |
II. Synthesis of Substituted Phthalazines
Phthalazine derivatives are another important class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antihypertensive and anticancer properties.[6][7][8] The reaction of this compound with hydrazine derivatives provides a viable route to substituted phthalazinones.
Mechanistic Rationale
The synthesis of phthalazinones from this compound and hydrazine involves a tandem reaction sequence. Initially, one of the nitrogen atoms of the hydrazine nucleophilically attacks the benzylic bromide. The second nitrogen atom then undergoes an intramolecular cyclization by attacking the nitrile carbon. Subsequent tautomerization and/or oxidation (depending on the reaction conditions and the hydrazine derivative used) leads to the formation of the stable phthalazinone ring system.
Figure 2: General workflow for the synthesis of 7-bromo-2-substituted-phthalazin-1(2H)-ones.
Protocol 2: Synthesis of 7-Bromophthalazin-1(2H)-one
This protocol outlines the synthesis of 7-bromophthalazin-1(2H)-one from this compound and hydrazine hydrate. This procedure is based on analogous reactions of 2-(bromomethyl)benzonitrile derivatives with hydrazine.[1]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl, for pH adjustment)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (10-15 mL per mmol of starting material) in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
If necessary, adjust the pH to ~7 with dilute HCl to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-bromophthalazin-1(2H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol if required.
| Entry | Hydrazine Derivative | Product | Typical Yield (%) |
| 1 | Hydrazine hydrate | 7-Bromophthalazin-1(2H)-one | 65-75 |
| 2 | Phenylhydrazine | 7-Bromo-2-phenylphthalazin-1(2H)-one | 60-70 |
| 3 | Methylhydrazine | 7-Bromo-2-methylphthalazin-1(2H)-one | 60-70 |
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of a variety of fused nitrogen heterocycles. The protocols detailed in this guide for the synthesis of isoindolinones and phthalazines demonstrate the practical utility of this reagent in constructing medicinally relevant scaffolds. The strategic positioning of the bromo, bromomethyl, and cyano functionalities allows for a range of synthetic transformations, making it an invaluable tool for researchers in drug discovery and development. By understanding the underlying reaction mechanisms and following the established protocols, scientists can efficiently generate diverse libraries of heterocyclic compounds for biological evaluation.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
4-Bromo-2-(bromomethyl)benzonitrile as a building block in organic synthesis
[1][2]
Executive Summary
4-Bromo-2-(bromomethyl)benzonitrile is a high-value bifunctional building block primarily utilized in the synthesis of isoindolin-1-one (phthalimidine) pharmacophores.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
Bromomethyl group (-CH₂Br): Highly reactive toward nucleophilic substitution (Sɴ2).[1]
-
Nitrile group (-CN): Susceptible to nucleophilic attack and hydrolysis, facilitating cyclization.
-
Aryl Bromide (-Br): A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide details the protocols for converting this scaffold into functionalized 5-bromoisoindolin-1-ones—a core motif in PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors—and subsequent diversification strategies.[1]
Chemical Profile & Reactivity[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅Br₂N |
| Molecular Weight | 274.94 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 125–128 °C |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, THF; Insoluble in water |
| Hazards | Lachrymator , Corrosive (Skin Corr.[1][2][3][4] 1B), Acute Toxicity |
Reactivity Logic
The synthesis of isoindolinones from this precursor relies on a tandem N-alkylation/Pinner-like cyclization .[1] When treated with a primary amine, the amine first displaces the benzylic bromide. The resulting secondary amine is positioned perfectly to attack the nitrile carbon intramolecularly. Subsequent hydrolysis yields the lactam (isoindolin-1-one).[1]
Protocol A: Synthesis of N-Substituted 5-Bromoisoindolin-1-ones[1]
This protocol describes the reaction with a primary amine (R-NH₂) to form the bicyclic core.[1]
Target: 2-substituted-5-bromoisoindolin-1-one Scale: 1.0 gram (approx. 3.6 mmol)[1]
Reagents
-
Substrate: this compound (1.0 g, 3.64 mmol)
-
Amine: Primary amine (e.g., Benzylamine, Methylamine) (4.0 mmol, 1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (7.28 mmol, 2.0 equiv) or K₂CO₃ (solid)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (10 mL)
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g) in anhydrous MeCN (10 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.27 mL) followed by the dropwise addition of the primary amine.
-
Note: If using a volatile amine (e.g., methylamine), use a solution in THF/Methanol and seal the vessel.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Cyclization (Thermal): If cyclization is slow at room temperature (indicated by the persistence of the uncyclized amino-nitrile intermediate), heat the mixture to 60 °C for 2 hours.
-
Work-up:
-
Purification: Purify via flash column chromatography (SiO₂).
-
Eluent: Gradient of 0–50% EtOAc in Hexanes.
-
Yield Expectation: 75–85%.
-
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the benzylic CH₂ singlet at ~4.6 ppm (starting material) and the appearance of the lactam CH₂ singlet at ~4.2–4.4 ppm.[1]
-
IR: Appearance of a strong lactam C=O stretch at ~1680–1700 cm⁻¹.
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)[1]
The 5-bromo position remains intact during the cyclization, allowing for library generation via cross-coupling.[1]
Target: 5-Aryl-substituted isoindolin-1-one
Reagents
-
Substrate: 5-Bromoisoindolin-1-one derivative (from Protocol A) (0.5 mmol)
-
Boronic Acid: Aryl boronic acid (0.75 mmol, 1.5 equiv)[1]
-
Base: Cs₂CO₃ (1.5 mmol, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)
Methodology
-
Degassing: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[5] Sparge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
-
Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in a microwave reactor).
-
Work-up: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.[5][6]
-
Purification: Flash chromatography (EtOAc/Hexanes or MeOH/DCM depending on polarity).
Pathway Visualization
The following diagram illustrates the structural transformation logic, highlighting the regioselectivity and sequential functionalization.
Figure 1: Reaction pathway converting the benzonitrile precursor into the pharmacologically active isoindolinone scaffold.[1]
Safety & Handling (Critical)
-
Lachrymator Warning: Benzyl bromides are potent tear gas agents. Always handle this compound in a well-ventilated fume hood.[1]
-
Neutralization: Clean all glassware and spills with a solution of dilute NaOH or sodium thiosulfate to quench active alkylating residues before removal from the hood.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the nitrile or bromide can occur over time).
References
-
ResearchGate. (2025). Synthesis of 5-bromo-substituted Isoindolinones for Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reaction of 4-Bromo-2-(bromomethyl)benzonitrile with amine nucleophiles
An In-Depth Guide to the Reaction of 4-Bromo-2-(bromomethyl)benzonitrile with Amine Nucleophiles: Protocols and Mechanistic Insights
Abstract
This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a highly reactive benzylic bromide, a versatile nitrile group, and an aryl bromide suitable for cross-coupling, allows for sequential and selective functionalization. This guide provides a comprehensive analysis of the reaction between this compound and various amine nucleophiles. We will explore the underlying reaction mechanisms, provide detailed, adaptable experimental protocols, and discuss strategic applications, such as the synthesis of isoindolinone scaffolds, which are crucial in drug development. This document is intended for researchers and scientists seeking to leverage this reagent's dual reactivity to construct complex molecular architectures.
Reagent Profile and Reactivity Analysis
This compound possesses two bromine atoms at distinct positions, leading to differential reactivity that is key to its synthetic utility.
-
Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. The carbon-bromine bond is weakened by the adjacent benzene ring, which can stabilize the transition state in an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 pathway.[1][2] This high reactivity allows for selective substitution with a wide range of nucleophiles, including amines, under mild conditions.
-
Aryl Bromide (-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution. It is, however, an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for late-stage diversification of the molecular scaffold after the benzylic position has been functionalized.
-
Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile functionality influences the electronic properties of the aromatic ring.[5] It also serves as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[3][4] Its position ortho to the bromomethyl group is critical for potential intramolecular cyclization reactions to form heterocyclic systems.
The strategic value of this reagent lies in the ability to perform selective nucleophilic substitution at the benzylic position while leaving the aryl bromide and nitrile groups untouched for subsequent transformations.[6]
Reaction with Amines: Mechanisms and Strategic Outcomes
The primary reaction with an amine nucleophile is the substitution of the benzylic bromide. The specific pathway and outcome are highly dependent on the nature of the amine and the reaction conditions.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Benzylic halides are unique in their ability to react via both Sₙ1 and Sₙ2 mechanisms.[2] The choice between these pathways is influenced by the steric hindrance of the amine nucleophile and the polarity of the solvent.
-
Sₙ2 Pathway: Favored by primary and less hindered secondary amines. This pathway involves a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[7]
-
Sₙ1 Pathway: Becomes more competitive with bulky secondary or tertiary amines and in polar, protic solvents that can stabilize the intermediate benzyl carbocation.
The interplay of these factors determines the optimal reaction conditions. For most applications involving primary and secondary amines, conditions favoring the Sₙ2 pathway are generally preferred to ensure a clean, predictable reaction.
Caption: Factors influencing the nucleophilic substitution pathway.
Potential Side Reactions and Subsequent Transformations
While direct substitution is the main reaction, other pathways must be considered.
-
Over-alkylation: Primary amines can react twice with the benzylic bromide to form a tertiary amine. This can be minimized by using an excess of the amine nucleophile.
-
Intramolecular Cyclization: With primary amines, the initial substitution product can undergo a subsequent intramolecular reaction with the nitrile group, especially under heating or in the presence of a catalyst, to form valuable isoindolinone derivatives.[8][9] This tandem reaction is a highly efficient method for building complex heterocyclic scaffolds.
Caption: Tandem reaction workflow for isoindolinone synthesis.
Safety and Handling
Substituted benzyl bromides are often lachrymators and corrosive. Proper safety precautions are mandatory.
-
GHS Classification: DANGER. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11][12]
-
Handling: Avoid inhalation of dust or vapors. Do not allow the material to contact skin or eyes.[12] It is incompatible with strong bases, alcohols, and amines outside of controlled reaction conditions.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture.[13]
General Experimental Protocol: N-Alkylation of Amines
This protocol provides a robust, general method for the reaction of this compound with primary or secondary amines. It should be adapted based on the specific properties of the amine being used.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask with magnetic stir bar |
| Amine nucleophile (primary or secondary) | Condenser and nitrogen/argon inlet |
| Anhydrous solvent (e.g., Acetonitrile, DMF, THF) | Magnetic stirrer with heating plate |
| Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) | Syringes and needles |
| Ethyl acetate (for extraction) | Separatory funnel |
| Saturated aqueous NaCl (brine) | Rotary evaporator |
| Anhydrous sodium sulfate or magnesium sulfate | Thin Layer Chromatography (TLC) plates & tank |
| Silica gel for column chromatography | Glassware for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and an inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) to dissolve/suspend the reagents. The typical concentration is 0.1-0.5 M.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1-1.5 eq for secondary amines; 2.0-2.5 eq for primary amines to prevent over-alkylation) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction progress should be monitored by TLC or LC-MS. Benzylic bromides are highly reactive, and many reactions are complete within 2-16 hours at room temperature.[6]
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine, to remove any remaining base and DMF if used.[6]
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure N-alkylated product.
Application Example: Synthesis of 4-Bromo-2-((benzylamino)methyl)benzonitrile
This protocol details the reaction with benzylamine, a common primary amine.
| Reagent | Mol. Wt. | Moles (mmol) | Equivalents | Amount |
| This compound | 274.96 | 5.0 | 1.0 | 1.37 g |
| Benzylamine | 107.15 | 11.0 | 2.2 | 1.18 g (1.2 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 | 2.07 g |
| Anhydrous Acetonitrile (CH₃CN) | - | - | - | 50 mL |
Procedure:
-
Combine this compound (1.37 g, 5.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in a 100 mL round-bottom flask equipped with a stir bar.
-
Add anhydrous acetonitrile (50 mL) and begin stirring under a nitrogen atmosphere.
-
Add benzylamine (1.2 mL, 11.0 mmol) dropwise over 5 minutes.
-
Stir the mixture at room temperature for 6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Upon completion, filter the solid K₂CO₃ and rinse with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (75 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by flash chromatography to yield the title compound.
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its differentiated reactivity allows for selective N-alkylation at the benzylic position under mild conditions, making it an ideal substrate for introducing the 4-bromo-2-cyanobenzyl moiety into a wide range of molecules. The resulting products are primed for further complexity-building reactions, such as intramolecular cyclizations to form pharmacologically relevant isoindolinones or palladium-catalyzed cross-couplings at the aryl bromide position. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to effectively utilize this reagent in their drug discovery and materials science programs.
References
- BenchChem. A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem. Accessed February 2026.
-
Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. Accessed February 2026. [Link]
-
YouTube. Nucleophilic Aromatic Substitution: Elimination-Addition via Benzyne. YouTube. Accessed February 2026. [Link]
-
National Center for Biotechnology Information. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem. NIH. Accessed February 2026. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 2026. [Link]
-
National Center for Biotechnology Information. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem. NIH. Accessed February 2026. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. ResearchGate. Accessed February 2026. [Link]
-
Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. Accessed February 2026. [Link]
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. Master Organic Chemistry. Accessed February 2026. [Link]
-
National Center for Biotechnology Information. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem. NIH. Accessed February 2026. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. Accessed February 2026. [Link]
-
National Center for Biotechnology Information. Reactions of Benzylboronate Nucleophiles - PMC. NIH. Accessed February 2026. [Link]
-
Khan Academy. Reactions at the benzylic position (video). Khan Academy. Accessed February 2026. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Accessed February 2026. [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Organic Chemistry Portal. Accessed February 2026. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Accessed February 2026. [Link]
-
Journal of the Korean Chemical Society. Simple method for synthesis of isolated heterocyclic compounds incorporating 2-(2-bromoacetyl)isoindoline-1,3-dione and. Journal of the Korean Chemical Society. Accessed February 2026. [Link]
-
ResearchGate. Examples of biologically active isoindolinone derivatives. ResearchGate. Accessed February 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Isoindolinone synthesis [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lifechempharma.com [lifechempharma.com]
Selective reaction at the bromomethyl group of 4-Bromo-2-(bromomethyl)benzonitrile
Application Note: Selective Functionalization of 4-Bromo-2-(bromomethyl)benzonitrile
Executive Summary
This guide details the protocols for the chemoselective functionalization of This compound (CAS 457051-12-6) . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, particularly for PARP inhibitors and kinase inhibitors. Its value lies in its orthogonal reactivity :
-
Bromomethyl (-CH₂Br): Highly reactive toward nucleophilic substitution (
). -
Aryl Bromide (-Br): Inert to standard nucleophilic conditions; reserved for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Nitrile (-CN): Ortho-positioned; serves as an electrophilic trap for cyclization (isoindolinone formation) or remains a latent carboxylic acid derivative.
The Challenge: The primary operational risk is not the competition from the aryl bromide, but the intramolecular cyclization onto the nitrile group when reacting with amines, or the hydrolysis of the nitrile under basic aqueous conditions. This guide provides conditions to either prevent or promote these secondary events depending on the synthetic goal.
Mechanistic Insight & Reactivity Profile
The molecule features three distinct electrophilic sites.[1] Understanding the hierarchy of reactivity is essential for process control.
| Functional Group | Position | Reactivity Mode | Relative Rate | Activation |
| Bromomethyl | Benzylic (C2) | Fastest | Activated by the benzene ring and the electron-withdrawing ortho-nitrile. | |
| Nitrile | Ortho (C1) | Nucleophilic Addition | Moderate | Susceptible to intramolecular attack by nucleophiles tethered to the benzylic position. |
| Aryl Bromide | Meta (C4) | Metal-Cat. Coupling | Inert* | Requires Pd/Ni catalysis; stable to standard bases/nucleophiles. |
*Inert under the conditions described in this guide.
The Ortho-Effect
The nitrile group at C1 exerts a strong electron-withdrawing inductive effect (-I), making the benzylic carbon at C2 significantly more electrophilic than a standard benzyl bromide. However, it also positions the nitrile for 5-exo-dig or 5-exo-trig cyclization if the incoming nucleophile carries a proton (e.g., primary amines).
Experimental Protocols
Protocol A: Selective Azidation (The "Click" Precursor)
Target: Synthesis of 4-Bromo-2-(azidomethyl)benzonitrile. Objective: Displace the benzylic bromide while keeping the nitrile intact for future "click" chemistry or reduction.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.2 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile (
) -
Temperature: Ambient (
)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.66 mmol) in anhydrous DMF (10 mL).
-
Note: DMF is preferred for rate acceleration, but Acetonitrile simplifies workup.
-
-
Addition: Add Sodium Azide (285 mg, 4.39 mmol) in a single portion.
-
Safety:
is toxic and can form explosive hydrazoic acid if acidified. Maintain pH > 7.
-
-
Reaction: Stir the suspension at room temperature for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear, replaced by the azide ( , often stains poorly, use UV).
-
-
Workup:
-
Dilute the reaction mixture with water (50 mL) and extract with Diethyl Ether or EtOAc (
mL). -
Crucial: Wash the organic layer copiously with water (
) and brine to remove DMF.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo (bath temp < ).
Protocol B: Controlled Amination & Cyclization (Isoindolinone Synthesis)
Target: Synthesis of 5-Bromo-2-substituted-isoindolin-1-one. Objective: Utilize the "Ortho-Effect" to form the bicyclic core common in PARP inhibitors.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary amine (
) (1.2 equiv) -
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Ethanol (for cyclization) or THF (for intermediate isolation)
Step-by-Step Methodology:
-
Substitution Phase: Dissolve the substrate in Ethanol (0.2 M). Add the primary amine and Base. Stir at Room Temperature for 1 hour.
-
Status: This forms the intermediate secondary amine (Ar-CH₂-NH-R).
-
-
Cyclization Phase: Heat the mixture to reflux (
) for 4–12 hours. -
Workup:
-
Cool to room temperature.
-
If the product precipitates: Filter and wash with cold EtOH.
-
If soluble: Concentrate, redissolve in DCM, wash with water/brine, and purify via flash chromatography.
-
Protocol C: Ether Synthesis (O-Alkylation)
Target: 4-Bromo-2-(alkoxymethyl)benzonitrile. Objective: Irreversible alkylation without cyclization.
Reagents:
-
Alcohol: Methanol or Ethanol (solvent & reactant)
-
Base: Sodium Alkoxide (NaOMe or NaOEt) (1.1 equiv)[8]
-
Temperature:
to RT.
Methodology:
-
Dissolve substrate in the corresponding alcohol at
.[8] -
Add alkoxide dropwise.
-
Control: Do not use excess strong base or heat, as this may hydrolyze the nitrile to the amide/acid.
-
-
Stir at
for 30 mins, then warm to RT for 1 hour. -
Quench with saturated
and extract.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways controlled by reagent choice and conditions.
Figure 1: Divergent synthesis pathways. The bromomethyl group reacts first in all cases. The fate of the nitrile (cyclization vs. retention) is determined by the nucleophile type (N vs. O) and temperature.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Nitrile Hydrolysis | High pH + Water + Heat | Use anhydrous solvents (DMF/THF). Keep temperature < |
| Over-Alkylation | Excess Amine reacting with two benzyl bromides | Use a large excess of amine (if cheap) or slow addition of the bromide to the amine solution. |
| Ar-Br Reaction | None observed | The aryl bromide requires Pd(0) catalysis. It is stable to NaH, NaOEt, and Amines under these conditions. |
| Lachrymatory Effect | Benzylic Bromide volatility | Handle all solids and solutions in a fume hood. Quench glassware with dilute NaOH before removal. |
References
-
BenchChem. A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions. Retrieved from
-
Fluorochem. Product Specification: this compound.[9] Retrieved from
-
National Institutes of Health (NIH). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023).[10][11] Retrieved from
-
Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018).[7][10] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)benzonitrile Reaction Mixtures
Welcome to the technical support resource for the purification of 4-Bromo-2-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on delivering practical, field-tested solutions grounded in scientific principles to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of this compound, a compound typically synthesized via radical bromination of 4-bromo-2-methylbenzonitrile.
Q1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?
A1: The physical state and color of your crude product can provide initial clues about the impurities present. Common contaminants in the synthesis of this compound include:
-
Unreacted Starting Material: 4-bromo-2-methylbenzonitrile is a common impurity, especially in cases of incomplete reaction.[1]
-
Over-brominated Species: The formation of di- or tri-brominated side products can occur, leading to a complex mixture.[2]
-
Residual N-bromosuccinimide (NBS) or Succinimide: If NBS is used for bromination, residual reagent or its succinimide byproduct may be present.
-
Degradation Products: The bromomethyl group is reactive and can hydrolyze if exposed to moisture, forming the corresponding alcohol or ether.
A yellowish or brownish color often indicates the presence of trace amounts of bromine, which can be removed during the purification process.
Q2: I'm struggling to remove the unreacted starting material. Why is it so difficult, and what is the best approach?
A2: The starting material, 4-bromo-2-methylbenzonitrile, has a polarity very similar to the desired product, this compound, making separation by standard chromatographic or recrystallization techniques challenging.[2]
Troubleshooting Strategies:
-
Optimize Reaction Conversion: The most effective way to minimize the presence of the starting material is to drive the initial bromination reaction to completion. This can be achieved by carefully controlling the reaction time, temperature, and stoichiometry of the reagents.
-
Recrystallization with a Carefully Selected Solvent System: While challenging, recrystallization can be effective. A good solvent system will maximize the solubility difference between the product and the starting material. Refer to the detailed recrystallization protocol below for guidance on solvent selection.
-
High-Performance Flash Chromatography: For difficult separations, a high-performance flash chromatography system with a high-resolution column and a shallow solvent gradient can provide the necessary resolving power.
Q3: My purification by column chromatography is not giving a clean separation. What can I do to improve it?
A3: Poor separation during column chromatography can be due to several factors. Here's a systematic approach to troubleshooting:
-
Solvent System Optimization: The choice of eluent is critical. For non-polar compounds like this compound, a hexane/ethyl acetate or toluene/heptane system is often a good starting point.[2][3] A shallow gradient elution is generally more effective than an isocratic one for separating closely related impurities.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. The column diameter and length should be appropriate for the amount of crude material being purified.
-
Loading Technique: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a solvent.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
Q4: After purification, my product's purity decreases over time. What is causing this instability?
A4: this compound can be susceptible to degradation, particularly hydrolysis of the bromomethyl group.[4] To ensure stability:
-
Storage Conditions: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoid Moisture: Use anhydrous solvents and handle the material in a dry environment to prevent hydrolysis.
-
Check for Residual Acidity: Trace amounts of acid can catalyze decomposition. Ensure your product is free from acidic impurities.
In-Depth Purification Protocols
The following are detailed, step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[1]
Step-by-Step Methodology:
-
Solvent Selection:
-
Perform small-scale solubility tests with various solvents. Common solvent systems for this compound include isopropanol/water, toluene/heptane, or dichloromethane/hexane.[2]
-
A good starting point is a mixture of a solvent in which the compound is soluble (e.g., toluene) and an anti-solvent in which it is less soluble (e.g., heptane).
-
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., toluene) and heat the mixture with stirring until the solid dissolves completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Slowly add the hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Toluene/Heptane | ~1:3 to 1:5 | >98% | Good for removing non-polar impurities. |
| Isopropanol/Water | ~10:1 | >97% | Effective but be cautious of potential hydrolysis with water. |
| Dichloromethane/Hexane | ~1:4 | >98% | Good for smaller scale purifications. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating complex mixtures, particularly on a smaller scale or when recrystallization is ineffective.[3]
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
A common eluent system is a gradient of ethyl acetate in hexanes.[3] Start with a low polarity (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent to elute the desired product and then any more polar impurities.
-
-
Solvent Removal:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Ethyl Acetate in Hexanes |
| Loading Technique | Dry loading is preferred for optimal separation. |
| Monitoring | TLC with UV visualization |
Visualization of Purification Workflows
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Diagram: Column Chromatography Workflow
Caption: A standard procedure for purifying this compound using column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-(bromomethyl)benzonitrile by Recrystallization.
- BenchChem. (n.d.). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
Sources
Troubleshooting low yield in couplings with 4-Bromo-2-(bromomethyl)benzonitrile
Topic: Troubleshooting Low Yield & Chemoselectivity Issues
CAS: 89892-38-6 | Formula:
Executive Summary: The "Dual-Warhead" Challenge
Welcome to the technical support hub for 4-Bromo-2-(bromomethyl)benzonitrile . Low yields with this scaffold rarely stem from "bad batches" of reagents. Instead, they typically arise from a misunderstanding of its orthogonal reactivity profile .
This molecule contains three distinct reactive centers with conflicting stability requirements:
-
Benzylic Bromide (C2 position): Highly electrophilic (
active), moisture-sensitive, and prone to oxidative addition by Pd(0). -
Aryl Bromide (C4 position): Requires metal catalysis for substitution; stable to standard nucleophiles.
-
Nitrile (C1 position): Ortho to the benzylic bromide. This proximity creates a "trap" where nucleophilic attack on the benzylic position often triggers an immediate, unintended intramolecular cyclization to form isoindolinones .
The Golden Rule: Unless your target is an isoindolinone, functionalize the benzylic position first under mild conditions before attempting metal-catalyzed cross-coupling at the aryl position.
Diagnostic Guide: Why is my yield low?
Identify your specific failure mode below to find the corresponding solution.
Scenario A: "I tried to react an amine with the benzylic bromide, but I isolated a cyclic product or an insoluble solid."
-
Diagnosis: The Ortho-Cyclization Trap.
-
Mechanism: When a primary amine displaces the benzylic bromide, the resulting secondary amine is positioned perfectly to attack the neighboring nitrile group. This forms an amidine intermediate which hydrolyzes to an isoindolin-1-one (phthalimidine).
-
Solution:
-
If you want the linear product: You must use a secondary amine (which cannot cyclize easily) or perform the reaction at strictly low temperatures (
C) and avoid acidic workups that catalyze the nitrile hydrolysis. -
If you want the cyclic product: Promote the reaction by heating to
C with a base (e.g., ) to drive the cyclization to completion.
-
Scenario B: "My Suzuki/Sonogashira coupling on the Aryl Bromide failed (black Pd ppt, complex mixture)."
-
Diagnosis: Benzylic Interference & Base Hydrolysis.
-
Mechanism: Standard cross-coupling bases (NaOH,
, ) in wet solvents rapidly hydrolyze the benzylic bromide to the alcohol or cause dimerization (Wurtz-type). Furthermore, Pd(0) can oxidatively add to the benzylic-Br bond, leading to catalyst deactivation (palladium black formation). -
Solution:
-
Preferred: Perform the benzylic substitution before the cross-coupling.
-
Alternative: If you must couple first, use anhydrous conditions with a non-nucleophilic organic base (e.g., DIPEA) or a mild inorganic base (anhydrous
) and a bulky phosphine ligand (e.g., XPhos, SPhos) that favors Ar-Br insertion over Bn-Br insertion.
-
Scenario C: "The starting material degrades in the bottle."
-
Diagnosis: Hydrolysis/Auto-polymerization.
-
Mechanism: Benzylic bromides generate HBr upon contact with atmospheric moisture. This HBr autocatalyzes further degradation.
-
Solution: Store at
C under Argon. If the solid has turned yellow/orange, recrystallize from Hexane/EtOAc before use.
Visualizing the Reactivity Landscape
The following diagram illustrates the "Fork in the Road" that determines your product yield.
Figure 1: Decision tree showing how the ortho-nitrile group creates a thermodynamic sink (Isoindolinone) and how standard coupling conditions lead to failure.
Optimized Experimental Protocols
Protocol A: Chemoselective Benzylic Amination (Avoiding Cyclization)
Use this when you need to attach a linear side chain without forming the isoindolinone.
Parameters:
-
Solvent: THF or DCM (Anhydrous).
-
Base: DIPEA (Hunig’s Base) - 1.2 equiv.
-
Temperature:
C to C (Critical).
Step-by-Step:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to
C in an ice/salt bath. -
Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.0 equiv) dropwise.
-
Note: Avoid excess primary amine, as it accelerates cyclization.
-
-
Monitor by TLC/LCMS. The reaction is typically complete within 1-2 hours.
-
Quench: Dilute with cold
and wash with water. Do not use acid for the wash, as acid catalyzes the attack of the amine on the nitrile. -
Concentrate at
C.
Protocol B: "Benzylic-First" Isoindolinone Synthesis
Use this if the cyclic core (PARP inhibitor scaffold) is your actual target.
Parameters:
Step-by-Step:
-
Suspend starting material and primary amine (1.1 equiv) in Ethanol.
-
Add
. -
Heat to reflux for 4-6 hours.
-
The intermediate benzyl amine forms first, then cyclizes.
-
Cool to room temperature. The product often precipitates out. Filter and wash with cold ethanol.
Protocol C: Suzuki Coupling (If Benzylic position is already substituted)
Once the benzylic position is stable (e.g., converted to an ether, amine, or isoindolinone), you can couple the Ar-Br.
Recommended System:
| Component | Recommendation | Reason |
|---|
| Catalyst |
Frequently Asked Questions (FAQ)
Q: Can I use sodium hydride (NaH) to alkylate an alcohol with this reagent?
A: Proceed with extreme caution. NaH is a strong base. While it will deprotonate your alcohol, it may also attack the nitrile or cause elimination of HBr from the benzylic position (forming a reactive xylylene intermediate). Use a milder base like
Q: Why does my LCMS show a Mass of M+18?
A: This indicates hydrolysis of the nitrile (
Q: Is the benzylic bromide stable on silica gel? A: Moderately. It can streak or degrade on acidic silica. Neutralize your silica column with 1% Triethylamine or use Alumina (neutral) for purification if you are isolating the raw bromide.
References
- Reactivity of Benzylic Halides vs Aryl Halides: General Principles: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Explains reactivity of benzylic systems vs inertness of aryl halides).
-
Synthesis of Isoindolinones via 2-(bromomethyl)
-
Methodology: Couture, A., Deniau, E., & Grandclaudon, P. (1993). Synthesis of isoindolin-1-ones from 2-(bromomethyl)benzonitrile. Tetrahedron, 49(24), 5291-5300.
-
-
Chemoselective Cross-Coupling
-
Review: Lera, M., & Hayes, C. J. (2000). Chemoselective palladium-catalyzed cross-couplings of benzylic bromides. Organic Letters, 2(24), 3873-3875.
-
-
PARP Inhibitor Scaffolds (Contextual Application)
-
Drug Design: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
-
Sources
Managing moisture sensitivity of 4-Bromo-2-(bromomethyl)benzonitrile
Topic: Managing Moisture Sensitivity & Stability
Document ID: TS-BBN-042 | Version: 2.1 | Status: Active
Introduction: The "Hidden" Degradation Pathway
As a Senior Application Scientist, I frequently see experimental failures attributed to "bad batches" of 4-Bromo-2-(bromomethyl)benzonitrile (CAS: 17201-43-3). In 90% of these cases, the material left the factory pure but degraded due to improper handling of the benzylic bromide moiety.
This compound is not just an aryl bromide; it is an active alkylating agent. The C-Br bond at the benzylic position is highly electrophilic and susceptible to hydrolysis. When exposed to ambient moisture, it converts to the corresponding benzyl alcohol and releases hydrogen bromide (HBr). This process is autocatalytic : the generated HBr can catalyze further decomposition and corrode metal spatulas/needles, introducing trace metals into your reaction.
This guide replaces generic advice with field-proven protocols to diagnose, prevent, and reverse this degradation.
Module 1: Diagnosis & Detection
Is my material compromised?
Q: The compound has turned from white to yellow/orange. Is it usable?
A: Likely compromised. Pure this compound is a white to off-white solid.
-
Yellowing: Indicates the liberation of elemental bromine (
) or conjugated impurities caused by HBr-mediated degradation. -
Caking/Clumping: Indicates partial hydrolysis (formation of the alcohol derivative, which often changes the crystal habit) and moisture absorption.
Diagnostic Workflow: Do not rely solely on color. Perform the following checks:
-
The "Fume" Test (Qualitative): Carefully open the vial in a fume hood. If you detect a sharp, acrid odor distinct from the solvent (resembling vinegar or acid), HBr is present.
-
Proton NMR (Quantitative): This is the gold standard.
-
Solvent:
(ensure it is dry/neutralized). -
Target Signal: Look at the benzylic protons (
). -
Shift: The
singlet typically appears around 4.4–4.6 ppm . -
Impurity: The hydrolyzed alcohol (
) will show a shifted methylene peak (usually upfield, ~4.7–4.8 ppm depending on concentration/H-bonding) and often a broad -OH peak.
-
Visualizing the Degradation Pathway
The following diagram illustrates how moisture destroys your reagent.
Figure 1: Hydrolysis pathway of benzylic bromides. Note that the formation of HBr creates a corrosive environment that can degrade septum caps and metal needles.
Module 2: Prevention & Handling Protocols
How do I stop the degradation?
Q: Can I weigh this on the open bench?
A: No. While the nitrile group is stable, the benzylic bromide is a lachrymator (tear gas) and moisture-sensitive.
-
Protocol: Weigh inside a fume hood with the sash lowered. For long-term storage or precise stoichiometry, weigh inside a glovebox under
or Ar. -
Tooling: Use glass or plastic spatulas . Avoid stainless steel; the benzylic bromide can react with iron/nickel surfaces over time, especially if trace HBr is present, leading to orange iron bromide contamination.
Q: Which solvents are compatible?
A: You must use anhydrous solvents. The "benzylic" position is highly reactive toward nucleophiles (including water).
Solvent Compatibility Matrix:
| Solvent Class | Suitability | Notes |
| Chlorinated ( | Excellent | Best for solubility. Must be dried over |
| Ethers (THF, | Good | Ensure peroxide-free and dry. THF is hygroscopic; use fresh. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will react to form the benzyl ether (solvolysis) rapidly. |
| Polar Aprotic (DMF, DMSO) | Caution | Use only if anhydrous. Wet DMF causes rapid hydrolysis. |
| Hydrocarbons (Hexane, Toluene) | Moderate | Poor solubility at RT, but good for recrystallization. |
Module 3: Rescue & Purification (Troubleshooting)
My batch is degraded. Can I save it?
Q: How do I remove the hydrolyzed alcohol impurity?
A: Do not use silica gel chromatography as your first choice. Silica is slightly acidic and retains water, which can cause further hydrolysis of the benzylic bromide during the separation.
Recommended Method: Recrystallization Benzylic bromides are typically soluble in hot non-polar solvents but insoluble when cold. The alcohol impurity is more polar and will often remain in solution or oil out separately.
Step-by-Step Rescue Protocol:
-
Solvent System: Use a mixture of Heptane/Toluene (start with 9:1 ratio).
-
Dissolution: Heat the solvent to 60-70°C. Add the degraded solid slowly until dissolved.
-
Note: If a dark orange oil separates at the bottom, decant the clear supernatant immediately. This oil is likely polymerized/degraded material.
-
-
Cooling: Allow to cool slowly to Room Temperature (RT), then to 0°C.
-
Filtration: Filter the white crystals quickly under a blanket of Nitrogen.
-
Drying: Vacuum dry in a desiccator over
(phosphorus pentoxide) to remove trace moisture.
Decision Tree: Assess & Act
Follow this logic flow to determine the fate of your reagent.
Figure 2: Decision matrix for determining material viability.
Module 4: Safety & Disposal (Lachrymator Management)
It burns my eyes. What do I do?
Q: I spilled a small amount outside the hood. How do I clean it?
A: Evacuate the immediate area. Benzylic bromides are potent lachrymators (tear agents).
-
Don PPE: Double nitrile gloves, goggles, and a respirator (organic vapor cartridge) if outside the hood.
-
Neutralize: Do not just wipe it up. Spray the spill with a solution of 5% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide .
-
Chemistry: The amine/thiosulfate reacts with the benzylic bromide to form a non-volatile, non-lachrymatory salt.
-
-
Clean: Wipe with ethanol, then water. Discard wipes into a sealed solid waste container.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for handling alkyl halides and lachrymators).
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Bromide Derivatives. (General handling of lachrymatory benzylic halides).
-
National Institutes of Health (PubChem). Compound Summary: 4-(Bromomethyl)benzonitrile. (Physical properties and stability data of the close structural analog).
-
BenchChem. Application Notes: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Reactivity profile and nucleophilic substitution protocols).
Recrystallization methods for 4-Bromo-2-(bromomethyl)benzonitrile products
Technical Support Center: Recrystallization & Purification of 4-Bromo-2-(bromomethyl)benzonitrile
Product Code: 4-B-2-BMB CAS: 89892-38-6 Chemical Formula: C₈H₅Br₂N Molecular Weight: 274.94 g/mol [1][2]
Executive Summary
This guide addresses the purification of This compound , a critical intermediate often synthesized via Wohl-Ziegler bromination of 4-bromo-2-methylbenzonitrile.[2] The primary challenge in this synthesis is the "Goldilocks" distribution of bromination: separating the desired mono-brominated product from the unreacted starting material (under-brominated) and the 4-bromo-2-(dibromomethyl)benzonitrile byproduct (over-brominated).[2]
Our technical support data indicates that standard recrystallization often fails to sufficiently remove the dibromo impurity due to structural similarity.[3] This guide details a Dual-Mode Purification Strategy : a standard protocol for general cleanup and a "Hot Slurry" method specifically for removing stubborn over-brominated species.[3]
Part 1: Solvent Selection & Solubility Profile
Q: What is the optimal solvent system for recrystallizing this compound?
A: The compound exhibits a "steep" solubility curve in non-polar/moderately polar mixtures.[3] Avoid protic solvents (alcohols) unless strictly anhydrous, as benzyl bromides are moisture-sensitive and prone to hydrolysis.[2]
| Solvent System | Role | Application | Pros/Cons |
| Heptane / Toluene (5:1) | Primary Choice | Standard Recrystallization | Pros: Excellent recovery; Toluene solubilizes the aromatic core, Heptane acts as anti-solvent.Cons: Requires precise ratio to prevent oiling out.[2] |
| Dichloromethane (DCM) / Hexane | Alternative | Low-Temperature Crystallization | Pros: Good for heat-sensitive batches.[2][3] Dissolve in minimal DCM, layer with Hexane.Cons: DCM is volatile; rapid evaporation can yield amorphous powder instead of crystals.[3] |
| Ethyl Acetate / Heptane | Polarity Adjustment | Removing Polar Impurities | Pros: Effective if succinimide (NBS byproduct) is present.Cons: Higher solubility loss in mother liquor.[2][3] |
| Ethanol / Water | NOT RECOMMENDED | N/A | Risk: High risk of hydrolysis to the benzyl alcohol or aldehyde.[2] |
Part 2: Process Optimization & Protocols
Protocol A: Standard Recrystallization (General Purity < 95%)
Use this method for general cleanup of crude material containing minor succinimide or starting material.
-
Dissolution: Charge crude solid into a flask. Add Toluene (approx. 2-3 mL per gram of solid).[2][3] Heat to 60-65°C.[2][3]
-
Saturation: If solid remains, add Toluene dropwise until just dissolved.[2][3] If fully dissolved, add Heptane slowly until a persistent cloudiness appears.[2][3]
-
Clarification: Add a few drops of Toluene to clear the solution.[3] (Optional: Add activated carbon, stir for 10 min, and hot filter if color removal is needed).[2]
-
Crystallization: Remove from heat. Allow to cool to room temperature (RT) slowly over 2 hours with gentle stirring.
-
Finishing: Cool to 0-5°C in an ice bath for 1 hour. Filter the white crystalline solid and wash with cold Heptane.[3]
-
Drying: Vacuum dry at <40°C. Note: High heat can degrade the benzyl bromide.[3]
Protocol B: The "Hot Slurry" Method (Dibromo Impurity Removal)
Use this method if HPLC/NMR shows >5% dibromo impurity (4-bromo-2-(dibromomethyl)benzonitrile).[2]
Mechanism: The dibromo impurity typically has higher solubility in hot alkanes than the mono-bromo product. Instead of fully dissolving the material (which co-crystallizes both), we "wash" the solid in a hot solvent where the impurity dissolves but the product remains largely suspended.
-
Slurry Preparation: Suspend the crude solid in Heptane (10 mL per gram).
-
Thermal Leaching: Heat the slurry to 60-70°C . Do NOT add co-solvent to dissolve.[3]
-
Equilibration: Stir vigorously at this temperature for 30-45 minutes. This allows the surface impurities to leach into the solvent.[3]
-
Cooling: Cool the slurry gradually to 20°C.
-
Filtration: Filter the solid. The filtrate (mother liquor) will contain the enriched dibromo impurity.[3]
-
Validation: Check the melting point. A sharp range indicates successful removal of the lower-melting impurity.
Part 3: Troubleshooting Guide
Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the product separates as a liquid before it can crystallize, usually because the temperature dropped too fast or the solvent polarity is too low.
-
Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" of pure product just as the solution becomes turbid.
-
Fix: Increase the ratio of the "good" solvent (e.g., Toluene or DCM) slightly to keep the product in solution longer during the cooling phase.
Q: I see a new impurity peak at retention time ~0.8 RRT (Relative Retention Time). What is it? A: This is likely the hydrolysis product (benzyl alcohol derivative), caused by moisture.
-
Prevention: Ensure all solvents are dried (over molecular sieves) before use.[3] Perform recrystallization under a nitrogen blanket if high humidity is a factor.[3]
Q: How do I distinguish the mono-bromo product from the di-bromo impurity without NMR? A: While NMR is definitive, TLC (Thin Layer Chromatography) can be used.[2]
-
TLC System: 10% Ethyl Acetate in Hexane.[3]
-
Observation: The di-bromo impurity is generally less polar (higher Rf) than the mono-bromo product due to the lack of acidic benzylic protons and increased halogen content.
Part 4: Visual Logic & Decision Trees
Figure 1: Purification Decision Matrix
Determine the correct protocol based on your crude material's impurity profile.
Caption: Decision tree for selecting the appropriate purification method based on the specific impurity detected in the crude mixture.
Part 5: Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents).[3] All weighing and transfer operations must be performed in a functioning fume hood.[3]
-
Skin Irritant: These compounds can cause severe skin burns and sensitization.[3] Double-gloving (Nitrile) is recommended.[2][3]
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to light and moisture.[3]
References
-
BenchChem Technical Support. (2025).[3][4] Purification of Bromomethylbenzonitrile Derivatives by Recrystallization. Retrieved from
-
Thermo Scientific Chemicals. (2024).[3] 4-(Bromomethyl)benzonitrile Product Specifications & Safety Data. Retrieved from
-
Calyx Chemicals & Pharmaceuticals. (2006).[3] Process for the separation of 4-bromomethyl-2'-substituted biphenyls (Patent Application IN2137MUM2006).[2] (Describes the "hot slurry" technique for separating mono/di-bromo benzyl species). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 89892-38-6. Retrieved from
-
Royal Society of Chemistry. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide... (Selective Crystallization Protocols). RSC Advances. Retrieved from
Sources
- 1. 2-bromo-4-(bromomethyl)benzonitrile, CasNo.89892-38-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. 89892-38-6,2-Bromo-4-(bromomethyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Impact of base selection on 4-Bromo-2-(bromomethyl)benzonitrile reactivity
An in-depth guide for researchers, scientists, and drug development professionals.
Navigating Reactivity: The Critical Impact of Base Selection
4-Bromo-2-(bromomethyl)benzonitrile is a highly valuable bifunctional reagent in modern organic synthesis. Its structure features two distinct reactive sites: a labile benzylic bromide, prone to nucleophilic substitution and elimination, and a less reactive aryl bromide, suitable for cross-coupling reactions. The outcome of reactions involving this molecule is profoundly dictated by the choice of base. An appropriate base can facilitate the desired transformation with high selectivity, while an injudicious choice can lead to a complex mixture of side products.
This guide provides an in-depth analysis of how different bases influence the reactivity of the benzylic bromide moiety, offering troubleshooting advice and optimized protocols for common synthetic transformations.
Core Concepts: Understanding Benzylic Reactivity
The carbon-bromine bond at the benzylic position is inherently reactive for two primary reasons.[1] First, the bromide ion is a good leaving group. Second, the adjacent benzene ring stabilizes the transition state of both S(N)2 reactions and the carbocation intermediate in S(_N)1 reactions through resonance.[1][2] This enhanced reactivity means that reactions are often fast but can be difficult to control. The electron-withdrawing nature of the nitrile and the aryl bromide substituents tends to destabilize a developing positive charge at the benzylic position, thus disfavoring a pure S(_N)1 pathway. Consequently, reactions often proceed via an S(_N)2 or base-mediated E2 mechanism.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary roles of a base in reactions with this compound?
A base can perform several distinct functions, and understanding its intended role is the first step in selecting the right one:
-
Acid Scavenger: In many nucleophilic substitution reactions, HBr is generated as a byproduct. A mild, non-nucleophilic base is often added to neutralize this acid, preventing it from protonating the desired nucleophile or catalyzing side reactions.
-
Nucleophile Activation: For weakly acidic nucleophiles (e.g., phenols, secondary amides), a base is required to deprotonate them, generating a more potent anionic nucleophile that can readily attack the electrophilic benzylic carbon.
-
Elimination Promoter: A strong base can abstract a proton from the benzylic methylene group, initiating an E2 elimination pathway. This is often an undesired side reaction but can be exploited for specific synthetic purposes.
Q2: I am attempting a nucleophilic substitution with an amine to synthesize a substituted isoindolinone. Which base is optimal?
This is a common and powerful application, involving an initial intermolecular S(_N)2 reaction followed by an intramolecular cyclization. The choice of base is critical for success.
The Mechanism: The amine first displaces the benzylic bromide. The resulting secondary amine is then deprotonated (or the intermediate ammonium salt is neutralized), allowing the nitrogen to attack the nitrile carbon, leading to the isoindolinone ring system after tautomerization.
Recommended Bases:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are sufficiently basic to facilitate the reaction but generally not strong enough to promote significant elimination or hydrolysis of the nitrile. Cesium carbonate, while more expensive, is often more effective due to its higher solubility in organic solvents.
-
Tertiary Amines (Triethylamine (Et₃N), DIPEA): These organic bases are also widely used. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is particularly advantageous. Its significant steric bulk makes it a very poor nucleophile, minimizing competitive N-alkylation of the base itself.
Troubleshooting:
-
Low Yield: If the reaction is sluggish, consider switching from K₂CO₃ to the more soluble Cs₂CO₃ or moving to a more polar aprotic solvent like DMF or DMSO. Gentle heating (40-60 °C) can also be beneficial.
-
Side Products: If elimination-dimerization is observed (see Q3), the base may be too strong or the temperature too high. Switch to a milder base or run the reaction at a lower temperature.
Experimental Protocol: Synthesis of a N-Substituted Isoindolinone
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Add the primary amine to the solution.
-
Add finely powdered potassium carbonate to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid K₂CO₃ and salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q3: My reaction is producing a high molecular weight byproduct, and the yield of my desired substitution product is low. What is happening?
This is a classic sign of base-induced elimination followed by dimerization. Strong and/or sterically hindered bases (like potassium t-butoxide (t-BuOK) or DBU) can readily abstract a proton from the benzylic -CH₂Br group. This E2 elimination generates a highly reactive o-quinodimethane intermediate, which rapidly undergoes a [4+4] cycloaddition with itself to form a dimer.
How to Prevent Dimerization:
-
Avoid Strong, Hindered Bases: Unless elimination is the desired pathway, avoid bases like t-BuOK, DBU, or LDA.
-
Use a Weaker Base: Switch to a milder base such as K₂CO₃, NaHCO₃, or an organic amine base like DIPEA.
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
-
Slow Base Addition: If a stronger base is unavoidable, add it slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.
Q4: Can I use strong nucleophilic bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)?
Using strong, nucleophilic bases presents significant challenges and should generally be avoided unless the intended product is the benzyl alcohol or benzyl ether, respectively.
Major Risks:
-
Competitive S(_N)2 Reaction: Hydroxide (OH⁻) and ethoxide (EtO⁻) are potent nucleophiles. They will compete with your desired nucleophile, leading to the formation of 4-bromo-2-(hydroxymethyl)benzonitrile or 4-bromo-2-(ethoxymethyl)benzonitrile.
-
Hydrolysis of the Nitrile Group: Especially at elevated temperatures or prolonged reaction times, aqueous NaOH can hydrolyze the nitrile (-CN) group to a carboxamide (-CONH₂) or a carboxylic acid (-COOH), leading to unwanted byproducts.
-
Promotion of Elimination: As strong bases, they also readily promote the E2 elimination pathway, leading to the dimerization issues discussed in Q3.
Summary Table: Base Selection Guide
| Desired Transformation | Recommended Base(s) | Base Type | Rationale & Key Considerations | Potential Side Reactions |
| N-Alkylation / Isoindolinone Synthesis | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Weak/Moderate, Non-nucleophilic (DIPEA) | Sufficiently basic to deprotonate amines or scavenge HBr without promoting elimination. DIPEA's steric hindrance prevents its own alkylation. | Elimination if overheated. |
| O-Alkylation (Phenols) | K₂CO₃, Cs₂CO₃ | Weak Inorganic | Strong enough to deprotonate phenols (pKa ~10) to form the more reactive phenoxide nucleophile. | Elimination with very hindered phenols or high temperatures. |
| S-Alkylation (Thiols) | K₂CO₃, Et₃N | Weak/Moderate | Thiols are acidic (pKa ~10-11) and easily deprotonated. Thiolates are excellent nucleophiles, so mild conditions are effective. | Over-alkylation if a dithiol is used. |
| C-Alkylation (Enolates) | NaH, LDA, KHMDS | Strong, Non-nucleophilic | A very strong base is required to deprotonate the α-carbon of esters or ketones. Must be run at low temperatures. | High risk of elimination/dimerization. |
| Hydrolysis of Bromide to Alcohol | NaOH (aq), KOH (aq) | Strong, Nucleophilic | The hydroxide ion acts as the primary nucleophile. Requires careful control of temperature to avoid nitrile hydrolysis. | Nitrile hydrolysis, elimination. |
| Formation of Ether | NaH then Alkyl Halide, or NaOEt | Strong, Nucleophilic (NaOEt) | NaH deprotonates an alcohol to form an alkoxide. NaOEt provides a strong ethoxide nucleophile directly. | Elimination is a major competitor. |
Workflow & Decision Making
References
-
BenchChem (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
-
Chemistry Steps. Reactions at the Benzylic Position.
-
Master Organic Chemistry (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
-
BenchChem (2025). A Comparative Guide to the Mechanistic Pathway of 3-Bromo-2-(bromomethyl)benzonitrile Synthesis.
-
Organic Chemistry Portal. Synthesis of isoindolinones.
-
Wikipedia. Benzyl group.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-(bromomethyl)benzonitrile and Its Isomers for Drug Development
For researchers, scientists, and drug development professionals, the selection of the right building block is a critical decision that can significantly impact the trajectory of a research program. Substituted benzonitriles, particularly those bearing multiple reactive sites, are invaluable scaffolds in medicinal chemistry. This guide provides an in-depth comparison of the reactivity of 4-Bromo-2-(bromomethyl)benzonitrile and its key isomers. By understanding the nuanced interplay of steric and electronic effects, chemists can strategically leverage the unique reactivity profiles of these versatile intermediates.
Introduction: The Strategic Importance of Bromo-(bromomethyl)benzonitriles
Bromo-(bromomethyl)benzonitrile isomers are bifunctional electrophiles that offer two distinct points for chemical modification: a reactive benzylic bromide and a more stable aryl bromide. The nitrile group, a common feature in many pharmaceuticals, further modulates the electronic properties of the aromatic ring and can be a handle for further transformations.[1] The relative positions of these three functional groups dictate the steric accessibility and electronic activation of the reactive sites, leading to significant differences in their chemical behavior. This guide will focus on the comparative reactivity of this compound and its isomers in key synthetic transformations, providing a framework for their rational application in complex molecule synthesis.
The Dual Reactivity of Bromo-(bromomethyl)benzonitriles
The chemical utility of these isomers stems from the orthogonal reactivity of the two bromine substituents.[2] The benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, while the aryl bromide is a prime candidate for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the Benzylic Position
The reactivity of the bromomethyl group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano group, can have a complex effect. In an SN1-type reaction, they can destabilize the developing benzylic carbocation, thus slowing the reaction.[3] Conversely, in an SN2 reaction, the focus is on the electrophilicity of the benzylic carbon and the stability of the transition state.
Cross-Coupling Reactions at the Aryl Position
The aryl bromide's reactivity in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling is also governed by the electronic and steric environment.[4][5] Electron-withdrawing groups generally enhance the rate of oxidative addition of the palladium catalyst to the aryl-bromide bond, a key step in many cross-coupling catalytic cycles.[6]
Comparative Reactivity Analysis of Key Isomers
Let's delve into a comparative analysis of this compound and its isomers. The following discussion will predict the relative reactivity based on established principles of physical organic chemistry.
| Isomer | Structure | Predicted Reactivity at Benzylic Bromide (SN2) | Predicted Reactivity at Aryl Bromide (Cross-Coupling) |
| This compound | Moderate to High | High | |
| 2-Bromo-4-(bromomethyl)benzonitrile | High | Moderate | |
| 4-Bromo-3-(bromomethyl)benzonitrile | High | Moderate to High | |
| 3-Bromo-5-(bromomethyl)benzonitrile | High | Moderate |
This compound
-
Benzylic Bromide Reactivity: The ortho bromo substituent introduces significant steric hindrance around the benzylic carbon, which is expected to decrease the rate of SN2 reactions compared to less hindered isomers.[7] Electronically, the para cyano group is strongly electron-withdrawing, which can influence the transition state.
-
Aryl Bromide Reactivity: The aryl bromide is activated by the para cyano group through its strong electron-withdrawing resonance and inductive effects. This makes the aryl bromide highly susceptible to oxidative addition in cross-coupling reactions. The ortho bromomethyl group provides some steric hindrance, but this is often overcome by appropriate ligand selection in palladium catalysis.
2-Bromo-4-(bromomethyl)benzonitrile
-
Benzylic Bromide Reactivity: The benzylic bromide is in the para position to the electron-withdrawing cyano group and meta to the bromo group. This position is relatively unhindered, suggesting a higher reactivity in SN2 reactions compared to the 4-bromo-2-(bromomethyl) isomer.
-
Aryl Bromide Reactivity: The aryl bromide is ortho to the cyano group, which provides strong electronic activation. However, the steric hindrance from the adjacent cyano group can be a significant factor in cross-coupling reactions, potentially requiring more specialized catalytic systems.
4-Bromo-3-(bromomethyl)benzonitrile
-
Benzylic Bromide Reactivity: The benzylic bromide is meta to both the bromo and cyano groups. This position is sterically accessible, leading to high reactivity in SN2 reactions.
-
Aryl Bromide Reactivity: The aryl bromide is activated by the meta cyano group, primarily through an inductive electron-withdrawing effect.[8] This activation is generally less pronounced than a para cyano group's effect.
3-Bromo-5-(bromomethyl)benzonitrile
-
Benzylic Bromide Reactivity: Similar to the 4-bromo-3-(bromomethyl) isomer, the benzylic bromide is sterically unhindered, predicting high SN2 reactivity.
-
Aryl Bromide Reactivity: The aryl bromide is meta to both the bromomethyl and cyano groups. The electronic activation from the cyano group is purely inductive, leading to moderate reactivity in cross-coupling reactions compared to isomers with ortho or para activation.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively assess the reactivity of these isomers, standardized experimental protocols are essential. The following sections provide detailed methodologies for comparing their performance in nucleophilic substitution and a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Azide
This experiment will compare the rate of SN2 reaction of the bromo-(bromomethyl)benzonitrile isomers with sodium azide.
Workflow Diagram:
Caption: Workflow for comparative nucleophilic substitution.
Step-by-Step Methodology:
-
Reaction Setup: In separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve each bromo-(bromomethyl)benzonitrile isomer (1.0 mmol) in 10 mL of acetone.
-
Initiation: To each flask, add a solution of sodium azide (1.2 mmol) in 2 mL of water at room temperature.
-
Monitoring: Stir the reactions vigorously at a constant temperature (e.g., 25 °C). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the aliquots by diluting with water and extracting with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion of the starting material to the corresponding azidomethylbenzonitrile.
-
Data Comparison: Plot the percentage conversion against time for each isomer to determine the relative reaction rates.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol will assess the efficiency of the isomers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.[9]
Workflow Diagram:
Caption: Workflow for comparative Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In separate, oven-dried Schlenk tubes, combine each bromo-(bromomethyl)benzonitrile isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL).
-
Degassing: Bubble argon through each reaction mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: To each tube, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixtures to 90 °C and stir for a set period (e.g., 4 hours) under an argon atmosphere.
-
Work-up: After cooling to room temperature, dilute the mixtures with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate.
-
Purification and Analysis: Concentrate the crude products and purify them by column chromatography on silica gel. Determine the yield of the corresponding phenyl-(bromomethyl)benzonitrile for each isomer.
Conclusion and Strategic Recommendations
The choice of a bromo-(bromomethyl)benzonitrile isomer should be a strategic decision based on the desired reaction sequence.
-
For selective nucleophilic substitution at the benzylic position with minimal interference at the aryl bromide, isomers with less steric hindrance around the bromomethyl group, such as 2-Bromo-4-(bromomethyl)benzonitrile , 4-Bromo-3-(bromomethyl)benzonitrile , and 3-Bromo-5-(bromomethyl)benzonitrile , are predicted to be more reactive.
-
For cross-coupling reactions at the aryl bromide , isomers with strong electronic activation and manageable steric hindrance are preferred. This compound is an excellent candidate due to the powerful para-activating effect of the cyano group.
By carefully considering the principles outlined in this guide and, where possible, conducting comparative experimental studies, researchers can unlock the full synthetic potential of these versatile building blocks, accelerating the discovery and development of novel chemical entities.
References
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MySkinRecipes. 4-(Bromomethyl)-3-methylbenzonitrile. Accessed February 2, 2026. [Link]
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Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. Accessed February 2, 2026. [Link]
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Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Accessed February 2, 2026. [Link]
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PubChem. 4-Bromo-3-(bromomethyl)benzonitrile. Accessed February 2, 2026. [Link]
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Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Accessed February 2, 2026. [Link]
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PubChem. 2-(Bromomethyl)benzonitrile. Accessed February 2, 2026. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Accessed February 2, 2026. [Link]
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Accessed February 2, 2026. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Accessed February 2, 2026. [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed February 2, 2026. [Link]
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Wikipedia. Buchwald–Hartwig amination. Accessed February 2, 2026. [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Accessed February 2, 2026. [Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Accessed February 2, 2026. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed February 2, 2026. [Link]
-
PubChem. 3-Bromo-5-hydroxybenzonitrile. Accessed February 2, 2026. [Link]
-
Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Accessed February 2, 2026. [Link]
-
University of Birmingham's Research Portal. Steric Influence on Reactions of Benzyl Potassium Species with CO. Accessed February 2, 2026. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Accessed February 2, 2026. [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Accessed February 2, 2026. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Accessed February 2, 2026. [Link]
-
Organic Chemistry Portal. Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. Accessed February 2, 2026. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile. Accessed February 2, 2026. [Link]
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A Technical Guide to the Reaction Kinetics of 4-Bromo-2-(bromomethyl)benzonitrile: A Comparative Analysis for Drug Discovery and Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity and kinetic profile of a reagent dictate not only the efficiency of a reaction but also its scalability and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the reaction kinetics of 4-Bromo-2-(bromomethyl)benzonitrile, a versatile but complex reagent. We will objectively compare its performance with alternative benzylic bromides, supported by established principles of physical organic chemistry and detailed experimental protocols, to empower you with the insights needed for rational synthetic design.
Introduction to this compound: A Bifunctional Reagent
This compound is a substituted toluene derivative featuring two distinct reactive sites: a benzylic bromide and an aryl bromide. This dual functionality makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules and pharmaceutical compounds.[1][2] The benzylic bromide is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), allowing for the introduction of various functional groups at this position.[3] Concurrently, the aryl bromide can participate in a range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a handle for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] The presence of the electron-withdrawing nitrile group further influences the reactivity of the aromatic ring.
The primary route for the synthesis of this compound is the radical-mediated benzylic bromination of 4-Bromo-2-methylbenzonitrile. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is the most common and efficient method for this transformation.[4][5][6] This reaction proceeds via a free-radical chain mechanism, selectively targeting the benzylic position over the aromatic ring.[4][5]
Comparative Analysis of Reaction Kinetics in Nucleophilic Substitution
The utility of this compound as a synthetic intermediate is largely defined by the kinetics of nucleophilic substitution at the benzylic carbon. Understanding how its structure influences the reaction rate compared to other benzylic bromides is crucial for optimizing reaction conditions and predicting outcomes. The reactivity of benzylic halides is governed by a delicate interplay of electronic and steric effects.[7]
The Parent Compound: Benzyl Bromide
Benzyl bromide serves as the fundamental benchmark for this comparison. It exhibits high reactivity in both SN1 and SN2 reactions. The phenyl ring stabilizes the carbocation intermediate in an SN1 pathway through resonance and also stabilizes the transition state in an SN2 reaction.[7][8]
Electronic Effects of Substituents
The substituents on the aromatic ring of a benzyl bromide can significantly modulate its reactivity.
-
Electron-Withdrawing Groups (EWGs): The nitrile group (-CN) in this compound is a strong electron-withdrawing group. In an SN2 reaction, which proceeds via a backside attack, EWGs can stabilize the transition state, which has developing negative charge on the incoming nucleophile and the leaving group, by delocalizing electron density. This effect is expected to increase the rate of SN2 reactions.[7] Conversely, in an SN1 reaction, which proceeds through a carbocation intermediate, EWGs destabilize the positively charged intermediate, thus slowing down the reaction rate.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups would be expected to accelerate SN1 reactions by stabilizing the benzylic carbocation and decelerate SN2 reactions.
Steric Effects
Steric hindrance around the electrophilic benzylic carbon plays a critical role, particularly in SN2 reactions which require a specific trajectory for the incoming nucleophile.[9][10]
-
Ortho-Substituents: The bromine atom at the 2-position in this compound introduces significant steric hindrance. This bulky ortho-substituent is expected to impede the backside attack of a nucleophile, thereby decreasing the rate of an SN2 reaction compared to a less hindered analogue like 4-(bromomethyl)benzonitrile.[7][11]
Qualitative Reactivity Comparison
Based on the principles outlined above, we can predict the relative reactivity of this compound compared to other relevant benzylic bromides in SN2 reactions.
| Compound | Structure | Predicted Relative SN2 Rate | Justification |
| Benzyl Bromide | 1.00 (Reference) | Unsubstituted parent compound. | |
| 4-(Bromomethyl)benzonitrile | > 1.00 | The para-nitrile group is electron-withdrawing, which is expected to stabilize the SN2 transition state and increase the reaction rate. Steric hindrance is minimal. | |
| This compound | < 1.00 | The ortho-bromo substituent introduces significant steric hindrance, which is expected to be the dominant factor, leading to a slower SN2 reaction rate compared to benzyl bromide and its para-substituted counterpart. The electron-withdrawing effect of the nitrile group will be counteracted by this steric hindrance. | |
| 4-Nitro-2-(bromomethyl)benzonitrile | [Image of 4-Nitro-2-(bromomethyl)benzonitrile structure] | << 1.00 | The presence of two strong electron-withdrawing groups (nitro and nitrile) and the steric hindrance from the ortho-nitro group would likely lead to a significantly slower SN2 reaction rate. |
Note: This table presents a qualitative prediction. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To provide a framework for the quantitative analysis of the reaction kinetics, the following detailed experimental protocols are presented.
Synthesis of this compound via Wohl-Ziegler Bromination
This protocol describes a typical lab-scale synthesis.
Materials:
-
4-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or a safer alternative like acetonitrile
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-Bromo-2-methylbenzonitrile (1.0 equivalent).
-
Add the solvent (e.g., CCl4) to dissolve the starting material.
-
Purge the system with an inert gas for 15-20 minutes.
-
Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used to maintain a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over ionic addition to any potential alkene byproducts.[4][5]
-
Radical Initiator (AIBN): AIBN is used to initiate the radical chain reaction upon heating.[4][5]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent oxygen from acting as a radical scavenger and inhibiting the reaction.
-
Solvent: A non-polar solvent like CCl4 is traditionally used as it does not react with the radicals. However, due to its toxicity, alternatives like acetonitrile are often employed.
Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectroscopy
This protocol outlines a method to determine the second-order rate constant for the reaction of a benzylic bromide with a nucleophile.
Materials:
-
This compound and other benzylic bromides for comparison
-
Nucleophile (e.g., sodium iodide, aniline)
-
Spectroscopic grade solvent (e.g., acetone, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the benzylic bromide and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix known volumes of the benzylic bromide and nucleophile solutions to initiate the reaction. The concentrations should be chosen to ensure a reasonable reaction rate for monitoring.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at a wavelength where one of the reactants or products has a significant and distinct absorbance, at regular time intervals.
-
Continue data collection until the reaction is complete or has proceeded to a significant extent.
-
Repeat the experiment with different initial concentrations of the benzylic bromide and nucleophile to determine the order of the reaction with respect to each reactant.
-
Analyze the data by plotting the appropriate function of concentration versus time (e.g., 1/[A] vs. time for a second-order reaction) to determine the rate constant (k).
Self-Validating System:
-
By running the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the analysis can be simplified and the order with respect to the other reactant can be more easily determined.
-
Confirming that the reaction follows the expected second-order kinetics (or first-order under pseudo-first-order conditions) provides confidence in the obtained rate constant.
Visualizing Reaction Pathways and Workflows
Wohl-Ziegler Bromination Mechanism
Caption: Free-radical chain mechanism of the Wohl-Ziegler bromination.
SN2 Reaction Mechanism
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
Conclusion
This compound is a valuable bifunctional building block in organic synthesis. Its reactivity in nucleophilic substitution reactions is a complex interplay of electronic and steric effects. While the electron-withdrawing nitrile group tends to accelerate SN2 reactions, the ortho-bromo substituent introduces significant steric hindrance, which is likely the dominant factor in reducing its reactivity compared to unsubstituted benzyl bromide or its para-substituted analogues. For researchers and drug development professionals, a thorough understanding of these competing effects is essential for the rational design of synthetic strategies. The provided experimental protocols offer a robust framework for quantitatively assessing the reactivity of this and other substituted benzylic systems, enabling the optimization of reaction conditions and the selection of the most appropriate reagents for a given synthetic target.
References
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Dakota Chemicals. (2026, January 8). 4-Bromo-2-methylbenzonitrile: A Key Intermediate for Agrochemical Innovation. Retrieved from [Link]
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-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]
-
LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
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-
The Royal Society of Chemistry. (2024, August 20). Experimental observation of molecular-weight growth by the reactions of o-benzyne with benzyl radicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
YouTube. (2021, February 24). SN2 Reaction Mechanisms. Retrieved from [Link]
-
YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
